molecular formula C7H10O B15292789 Norcamphor-d2

Norcamphor-d2

Cat. No.: B15292789
M. Wt: 112.17 g/mol
InChI Key: KPMKEVXVVHNIEY-PSDANOPUSA-N
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Description

Norcamphor-d2, also known as deuterated norcamphor, is a stable isotope-labeled compound. It is a derivative of norcamphor, where two hydrogen atoms are replaced by deuterium atoms. Norcamphor itself is a bicyclic ketone, classified as bicyclo[2.2.1]heptan-2-one. This compound is colorless and solid at room temperature and is used as a building block in organic synthesis .

Preparation Methods

Norcamphor-d2 is synthesized from norbornene through a series of chemical reactions. The process begins with the formation of a 2-formate ester from norbornene, which is then oxidized to produce norcamphor. The deuterium atoms are introduced during the synthesis to replace the hydrogen atoms, resulting in this compound . Industrial production methods for this compound involve similar synthetic routes but are scaled up to meet commercial demands .

Chemical Reactions Analysis

Norcamphor-d2 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like peracids for the Baeyer-Villiger oxidation and reducing agents like sodium borohydride for reduction reactions. The major products formed from these reactions are norcamphor lactones and norborneols .

Mechanism of Action

The mechanism of action of norcamphor-d2 involves its interaction with molecular targets through its ketone functional group. The deuterium atoms in this compound can influence the rate of chemical reactions due to the kinetic isotope effect, where reactions involving deuterium are slower than those involving hydrogen. This property is utilized in studies to understand reaction mechanisms and pathways .

Comparison with Similar Compounds

Norcamphor-d2 is compared with other similar compounds such as:

This compound is unique due to its deuterium labeling, which makes it valuable in NMR spectroscopy and kinetic studies. The presence of deuterium atoms allows for the study of isotope effects in chemical reactions, providing insights that are not possible with non-deuterated compounds .

Properties

Molecular Formula

C7H10O

Molecular Weight

112.17 g/mol

IUPAC Name

(1S,4R)-3,3-dideuteriobicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h5-6H,1-4H2/t5-,6+/m1/s1/i4D2

InChI Key

KPMKEVXVVHNIEY-PSDANOPUSA-N

Isomeric SMILES

[2H]C1([C@@H]2CC[C@@H](C2)C1=O)[2H]

Canonical SMILES

C1CC2CC1CC2=O

Origin of Product

United States

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